(2,4-二甲氧基苄基)-(4-甲氧基苄基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

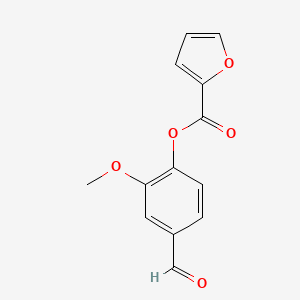

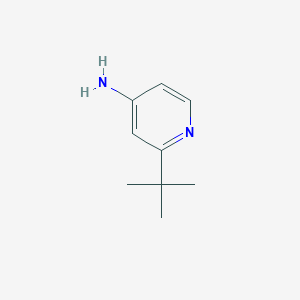

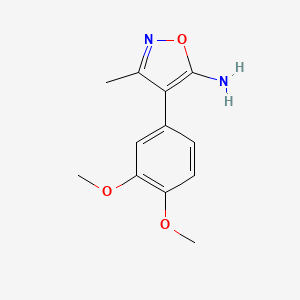

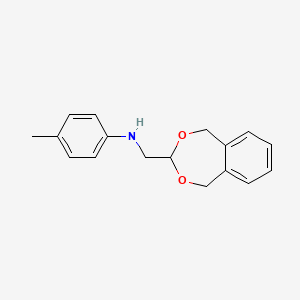

The compound 2,4-Dimethoxy-benzyl-(4-methoxy-benzyl)-amine is a chemical structure that is likely to be of interest due to its resemblance to psychoactive substances. It shares structural features with amphetamine and NBOMe drugs, which suggests potential psychoactive properties. The compound is characterized by the presence of methoxy groups attached to the benzyl rings, which could influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of related compounds, such as N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, has been reported using readily available precursor materials through a common synthetic pathway . Although the exact synthesis of 2,4-Dimethoxy-benzyl-(4-methoxy-benzyl)-amine is not detailed, it can be inferred that similar synthetic methods could be applied, considering the structural similarities with the compounds studied.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,4-Dimethoxy-benzyl-(4-methoxy-benzyl)-amine has been analyzed. For instance, the structure of 4-Methoxybenzamidinium 2,6-dimethoxybenzoate features non-planar pairs of cations and anions with significant tilting due to steric effects from the methoxy groups . This suggests that the molecular structure of 2,4-Dimethoxy-benzyl-(4-methoxy-benzyl)-amine would also exhibit non-planarity and steric hindrance, affecting its reactivity and interactions.

Chemical Reactions Analysis

The chemical behavior of related compounds indicates that the presence of methoxy groups on the benzyl aromatic ring can lead to specific fragmentation patterns in mass spectrometry, with significant ions consisting of the iminium cation and fragments from the benzylamine portion . This implies that 2,4-Dimethoxy-benzyl-(4-methoxy-benzyl)-amine would undergo similar fragmentation and could be identified by its unique mass spectral signature.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,4-Dimethoxy-benzyl-(4-methoxy-benzyl)-amine are not explicitly provided, the properties of structurally similar compounds have been studied. The gas chromatographic separations indicate that the elution order is related to the substituent crowding on the aromatic ring, which would be relevant for the compound . Additionally, the vapor phase infrared spectra provide insights into the position of substitution of the methoxy groups, which would be crucial for understanding the physical properties of 2,4-Dimethoxy-benzyl-(4-methoxy-benzyl)-amine .

科学研究应用

化学合成中的交叉偶联反应

本文概述了在与芳基硼酸和吡啶基硼酸的铃木交叉偶联反应中使用带有伯胺基的卤代芳烃和杂芳烃。它展示了在不进行保护/脱保护步骤的情况下合成新的氨基取代的芳基吡啶、联吡啶和吡嗪吡啶,为化学合成领域做出了贡献 (Thompson 等,2005)。

氘代除草剂化合物的合成

这项研究的重点是合成除草剂成分的氘代形式,如 ZJ0273、ZJ0702、ZJ0777 和 SIOC0163。该研究在理解这些除草剂的代谢和降解以及使用 HPLC-MS/MS 对食品中的除草剂残留进行定量方面特别相关 (杨和陆,2010)。

光学纯 α-氨基醛和 α-氨基酸的合成子

本文提出了反式-5-苄氧基-4-甲氧基-和反式-4,5-二甲氧基-2-恶唑烷酮作为新型手性合成子。它们被用于制备光学纯的 α-氨基醛和 α-氨基酸,突出了它们在有机合成和药物化学中的重要性 (Morita 等,2001)。

二氢苯并恶嗪二聚体衍生物的电化学性质

本研究探索了二氢苯并恶嗪二聚体衍生物作为各种阳离子的螯合剂。它强调了理解它们的结构特征和电化学特性的必要性,提供了对取代基对晶体结构和电化学性质的影响的见解 (Suetrong 等,2021)。

PVA/AAc 水凝胶的功能改性

该研究涉及通过与各种胺化合物的缩合反应来改性聚乙烯醇/丙烯酸水凝胶。它讨论了胺处理聚合物的增强热稳定性和有前景的生物活性,具有潜在的医疗应用 (Aly 和 El-Mohdy,2015)。

属性

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-19-15-7-4-13(5-8-15)11-18-12-14-6-9-16(20-2)10-17(14)21-3/h4-10,18H,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHYPSWIIGXKMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401179733 |

Source

|

| Record name | Benzenemethanamine, 2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401179733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | |

CAS RN |

510723-61-2 |

Source

|

| Record name | Benzenemethanamine, 2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401179733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-(2-hydroxyphenyl)methylidene]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B1298904.png)

![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)